molecular formula C11H15NO2 B164007 methyl N-(1-phenylpropan-2-yl)carbamate CAS No. 27822-58-8

methyl N-(1-phenylpropan-2-yl)carbamate

Cat. No. B164007
CAS RN: 27822-58-8
M. Wt: 193.24 g/mol
InChI Key: UZVIZRITTUHWAA-UHFFFAOYSA-N
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Description

Methyl N-(1-phenylpropan-2-yl)carbamate is an organic compound with the CAS Number 27822-58-8 . It is a carbamate ester and a member of the class of phenylpropanes .


Molecular Structure Analysis

The molecular formula of methyl N-(1-phenylpropan-2-yl)carbamate is C11H15NO2 . The compound consists of a carbamate group (OC(O)NH) attached to a methyl group and a phenylpropan-2-yl group .

Scientific Research Applications

These applications highlight the versatility of methyl N-(1-phenylpropan-2-yl)carbamate across different scientific domains. Researchers continue to explore its properties and potential, making it a valuable compound in both academia and industry . If you need further details or additional applications, feel free to ask! 😊

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of methyl N-(1-phenylpropan-2-yl)carbamate. For instance, a study on benzene-based carbamates showed promising inhibition of acetyl- and butyrylcholinesterase enzymes .

Mechanism of Action

Target of Action

Methyl N-(1-phenylpropan-2-yl)carbamate, like other carbamates, primarily targets the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets (AChE and BChE enzymes) by inhibiting their activity . This inhibition disrupts the normal functioning of the nervous system, leading to an accumulation of acetylcholine. The excess acetylcholine continues to transmit signals, causing overstimulation in the nervous system.

Biochemical Pathways

The inhibition of AChE and BChE enzymes affects several biochemical pathways. The primary pathway affected is the cholinergic pathway, which involves the transmission of signals in the nervous system. The disruption of this pathway leads to a range of downstream effects, including overstimulation of muscles and glands, and potential disruption of cognitive functions .

Result of Action

The primary result of the action of methyl N-(1-phenylpropan-2-yl)carbamate is the disruption of normal nervous system function due to the inhibition of AChE and BChE enzymes . This can lead to a range of symptoms, from muscle weakness and fatigue to more severe neurological symptoms in cases of high exposure.

Action Environment

The action, efficacy, and stability of methyl N-(1-phenylpropan-2-yl)carbamate can be influenced by various environmental factors. For instance, its effectiveness as an inhibitor of AChE and BChE may be affected by the presence of other substances that compete for the same enzymes. Its stability could be influenced by factors such as temperature, pH, and exposure to light .

properties

IUPAC Name

methyl N-(1-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVIZRITTUHWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344928
Record name Amphetamine Methyl Carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(1-phenylpropan-2-yl)carbamate

CAS RN

27822-58-8
Record name Amphetamine Methyl Carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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